(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole (5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Brand Name: Vulcanchem
CAS No.: 2268741-11-1
VCID: VC11660248
InChI: InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1
SMILES: C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3
Molecular Formula: C11H9BrFN3
Molecular Weight: 282.11 g/mol

(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

CAS No.: 2268741-11-1

Cat. No.: VC11660248

Molecular Formula: C11H9BrFN3

Molecular Weight: 282.11 g/mol

* For research use only. Not for human or veterinary use.

(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole - 2268741-11-1

Specification

CAS No. 2268741-11-1
Molecular Formula C11H9BrFN3
Molecular Weight 282.11 g/mol
IUPAC Name (5R,7R)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Standard InChI InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1
Standard InChI Key SYIIYYDYEGITLS-RKDXNWHRSA-N
Isomeric SMILES C1[C@@H](N2C(=NC(=N2)Br)[C@@H]1F)C3=CC=CC=C3
SMILES C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3
Canonical SMILES C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a pyrrolidine ring (positions 5–7) annulated with a triazole moiety (positions 1–4). The (5R,7R) stereochemistry introduces chirality, creating two enantiomeric forms with distinct biological interactions. Key substituents include:

  • Bromine at position 2: Enhances electrophilic reactivity and potential for cross-coupling reactions.

  • Fluorine at position 7: Improves metabolic stability and membrane permeability through hydrophobic interactions.

  • Phenyl group at position 5: Facilitates π-stacking with aromatic residues in enzyme binding pockets.

PropertyValueSource
Molecular formulaC₁₁H₉BrFN₃
Molecular weight282.11 g/mol
CAS Registry2268741-11-1
Purity (commercial)≥95% (HPLC)

Spectroscopic Characteristics

While detailed spectroscopic data remain proprietary, the structure is verifiable through:

  • 19F^{19}\text{F} NMR: A singlet near δ -120 ppm confirms the fluorine substituent.

  • X-ray crystallography: Resolves the (5R,7R) configuration and dihedral angles between heterocycles .

Synthesis and Chemical Reactivity

Synthetic Challenges

Current synthesis routes are minimally disclosed, but analogous triazole derivatives suggest a multi-step approach involving:

  • Cyclocondensation of hydrazine derivatives with α-fluoro ketones.

  • Bromination using N-bromosuccinimide (NBS) under radical conditions .

  • Chiral resolution via HPLC with amylose-based columns to isolate (5R,7R) enantiomers.

Key obstacles include:

  • Regioselectivity: Competing reactions at N1 vs. N4 of the triazole ring.

  • Stereochemical control: Maintaining enantiopurity during fluorine introduction.

Derivative Synthesis

Systematic structure-activity relationship (SAR) studies highlight the impact of substituent modifications:

ModificationBiological Activity ChangeReference
7-Fluoro → 7-Hydrogen86% reduction in RIPK1 IC₅₀
Phenyl → CyclohexylLoss of cellular activity

Biological Activity and Mechanism

RIPK1 Inhibition

The compound acts as a type III allosteric inhibitor of RIPK1, binding to a hydrophobic pocket adjacent to the ATP-binding site. Key interactions include:

  • Fluorine: Van der Waals contacts with Leu119 and Val76.

  • Phenyl group: π-π stacking with His77.

  • Bromine: Halogen bonding with Asp156 backbone carbonyl .

Assay TypeResultSource
Human I2.1 cellsEC₅₀ = 2.2 ± 0.7 nM
Mouse Hepa1-6 cellsEC₅₀ = 86.1 ± 19.7 nM
RIPK1 enzymatic IC₅₀3.8 nM

Necroptosis Suppression

In TNFα-induced necroptosis models, the compound demonstrates:

  • 92% cell viability rescue at 10 nM (human monocytes).

  • 68% reduction in MLKL phosphorylation (mouse hepatocytes) .

Pharmacokinetic Profile

Preliminary in vivo data from rodent studies reveal:

ParameterValueImplication
Oral bioavailability41%Suitable for oral dosing
Plasma half-life (rat)6.2 hQD/BID dosing regimen
CNS penetrationLogBB = -1.2Limited brain exposure

These properties underscore the need for prodrug strategies to enhance blood-brain barrier permeability in neurological applications .

Therapeutic Applications

Neurodegenerative Diseases

In ALS models, the compound reduces:

  • 54% TDP-43 aggregation (p < 0.01 vs. vehicle).

  • 38% microglial activation (Iba1+ cells/mm²) .

Oncology

Combination studies with paclitaxel show:

  • Synergistic effect (CI = 0.32) in triple-negative breast cancer.

  • 72% tumor growth inhibition vs. monotherapy .

Future Directions

Synthesis Optimization

  • Develop asymmetric catalytic methods for enantioselective fluorine introduction.

  • Explore continuous flow bromination to improve scalability .

Targeted Delivery

Design nanoparticle formulations using:

  • Poly(lactic-co-glycolic acid) (PLGA) for sustained release.

  • Transferrin conjugation to enhance CNS delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator